Cas no 90-41-5 (2-phenylaniline)

O-aminobiphenyl, the molecular formula is c12h11n, and the molecular weight is 169.23.
2-phenylaniline structure
2-phenylaniline structure
2-phenylaniline
90-41-5
C12H11N
169.222442865372
MFCD00007701
34562
7015

2-phenylaniline Properties

Names and Identifiers

    • 2-Biphenylamine (8CI)
    • Aminobiphenyl
    • 2-Biphenylylamine~2-Phenylaniline
    • 2-aminodiphenyl
    • 2-Phenylanili
    • 2-Biphenylamine
    • 2-Phenylaniline
    • [1,1'-Biphenyl]-2-amine
    • 2-Aminobiphenyl
    • (1,1'-Biphenyl)-2-amine
    • o-phenylaniline
    • 2-Amino-1,1-Biphenyl
    • 2-Amino-1,1′-biphenyl
    • 2-Phenylbenzenamine
    • NSC 7661
    • o-Aminobiphenyl
    • o-Aminodiphenyl
    • o-Biphenylamine
    • InChI=1/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H
    • EINECS 201-990-9
    • BP-12718
    • WLN: ZR BR
    • BCP16608
    • CX1301
    • STR00574
    • DTXCID1010189
    • UNII-8LQM58EBRY
    • AC-19052
    • NS00010875
    • F2190-0452
    • 2-Biphenylylamine
    • EN300-20179
    • BRN 0471874
    • 2- Aminodiphenyl
    • 2-Aminobiphenyl, 97%
    • NCI-C50282 (Salt/Mix)
    • 2-Aminobifenyl
    • 90-41-5
    • 4-12-00-03223 (Beilstein Handbook Reference)
    • 2-BIPHENYLAMINE
    • NSC7661
    • CHEMBL296021
    • B0467
    • 2-amino-1,1 inverted exclamation mark -biphenyl
    • Biphenyl-2-ylamine
    • 2-amino biphenyl
    • biphenyl amine
    • Q-200236
    • 1,1'-biphenylamine
    • [1,3]benzoxazolo[2,3-b]quinazolin-12-one;2-AMINOBIPHENYL
    • HSDB 1324
    • A843537
    • AI3-00067
    • 1,1'-biphenyl-2-ylamine
    • CAS-90-41-5
    • NCGC00091135-03
    • AB00375775-03
    • Q209308
    • 2-Amino-1,1'-biphenyl
    • MFCD00007701
    • NCGC00258512-01
    • biphenyl-2-amine
    • NCGC00091135-01
    • BDBM626082
    • 2-BIPHENYLAMINE [HSDB]
    • STK345998
    • AC-907/25014307
    • SCHEMBL25981
    • NSC-7661
    • AKOS000107947
    • Tox21_200959
    • biphenyl, 2-amino-
    • 2-Aminobifenyl [Czech]
    • DTXSID3030189
    • 8LQM58EBRY
    • CCRIS 753
    • CS-D1434
    • DB-057202
    • NCGC00091135-02
    • o-Xenylamine
    • 2-amino-biphenyl
    • NCGC00091135-04
    • +Expand
    • MFCD00007701
    • TWBPWBPGNQWFSJ-UHFFFAOYSA-N
    • 1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2
    • NC1C(C2C=CC=CC=2)=CC=CC=1
    • 471874

Computed Properties

  • 169.08900
  • 1
  • 1
  • 1
  • 169.089149
  • 13
  • 149
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 26

Experimental Properties

  • 3.51700
  • 26.02000
  • 1.613-1.615
  • <0.01 g/100 mL at 21 ºC
  • 299°C(lit.)
  • 48.0 to 51.0 deg-C
  • 2 mm Hg ( 140 °C)
  • >230 °F
  • Pale-yellow to Yellow-brown Solid
  • Stable. Incompatible with strong oxidizing agents.
  • Soluble in alcohol \ ether and benzene, insoluble in water. It can volatilize with water vapor
  • Sensitive to light
  • 3.82(at 22℃)
  • 1.44

2-phenylaniline Security Information

2-phenylaniline Customs Data

  • 29214980
  • China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-phenylaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Cobalt sulfate (CoSO4) heptahydrate ,  Sodium borohydride Solvents: Ethanol ,  Water ;  0 °C; 10 min, rt
1.2 Reagents: Water ;  rt
Reference
A Co2B Mediated NaBH4 Reduction Protocol Applicable to a Selection of Functional Groups in Organic Synthesis
Lundevall, Frida Johanne; Elumalai, Vijayaragavan ; Drageset, Audun; Totland, Christian; Bjorsvik, Hans-Rene, European Journal of Organic Chemistry, 2018, 2018(26), 3416-3425

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  1.5 h, 90 °C
1.2 Reagents: Hydrogen ;  24 h, 10 bar, 90 °C
Reference
Pd single-atom-site stabilized by supported phosphomolybdic acid: design, characterizations and tandem Suzuki-Miyaura cross coupling/nitro hydrogenation reaction
Patel, Jay R.; Patel, Anjali U., Nanoscale Advances, 2022, 4(20), 4321-4334

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium dodecyl sulfate ,  Tripotassium phosphate Catalysts: Palladium Solvents: Water ;  60 min, 100 °C
Reference
Facile synthesis of Pd@graphene nanocomposites with enhanced catalytic activity towards Suzuki coupling reaction
Khan, Mujeeb; Shaik, Mohammed Rafi; Adil, Syed Farooq; Kuniyil, Mufsir; Ashraf, Muhammad; et al, Scientific Reports, 2020, 10(1),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Indium ,  Ammonium chloride Solvents: Ethanol ,  Water ;  90 min, 78 °C
Reference
Indium powder as the reducing agent in the synthesis of 2-amino-1,1'-biphenyls
Elumalai, Vijayaragavan; Bjoersvik, Hans-Rene, Tetrahedron Letters, 2016, 57(11), 1224-1226

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, reflux
1.2 Solvents: Water
Reference
Aniline Carbamates: A Versatile and Removable Motif for Palladium-Catalyzed Directed C-H Activation
Uhlig, Nick; Li, Chao-Jun, Chemistry - A European Journal, 2014, 20(38), 12066-12070

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Methanol ;  2 h, rt
Reference
Synthesis of carbazoles via one-pot copper-catalyzed amine insertion into cyclic diphenyleneiodoniums as a strategy to generate a drug-like chemical library
Zhu, Daqian; Liu, Qi; Luo, Bingling; Chen, Meihui; Pi, Rongbiao; et al, Advanced Synthesis & Catalysis, 2013, 355(11-12), 2172-2178

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 5 bar, rt
Reference
A Selective Luminescent Probe for the Direct Time-Gated Detection of Adenosine Triphosphate
Weitz, Evan A.; Chang, Jennifer Y.; Rosenfield, Adam H.; Pierre, Valerie C., Journal of the American Chemical Society, 2012, 134(39), 16099-16102

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: 1,4-Dioxane ,  Water ;  reflux
Reference
Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature
Nishikata, Takashi; Abela, Alexander R.; Huang, Shenlin; Lipshutz, Bruce H., Journal of the American Chemical Society, 2010, 132(14), 4978-4979

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  60 °C
Reference
Carbocationic Cyclizations: IX. Rearrangement of Long-Lived 4-(2-Biphenylyl)-1,2,3,4-tetramethylcyclobutenyl Cation into trans- and cis-4,5,6,6-Tetramethyl-4,5,6-trihydrocyclopenta[j,k]phenanthren-5-yl Cations
Bushmelev, V. A.; Genaev, A. M.; Osadchii, S. A.; Shakirov, M. M.; Shubin, V. G., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2003, 39(9), 1301-1308

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
2-Nitrocarbazole. (Carbazole, 2-nitro-)
Mendenhall, G. David; Smith, Peter A. S., Organic Syntheses, 1966, 46, 85-9

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Iodine ,  Potassium borohydride Solvents: Cyclohexane ;  rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.2 Reagents: Amberlite IR 120 Solvents: Cyclohexane ;  2.5 h, rt; rt → 0 °C
1.3 Reagents: Methanol ;  0 °C
Reference
Transition-metal free boron triiodide-mediated reduction of nitroarenes from simple borohydride reagents
Corkovic, Andrej; Chiarella, Thomas; Williams, Florence J., ChemRxiv, 2023, 1, 1-6

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Silica ,  2365462-76-4 Solvents: Methylcyclohexane ;  20 h, 10 bar, 60 °C
Reference
A Highly Active Nickel Catalyst for the Selective Hydrogenation of Functionalized Nitroarenes
Klausfelder, Barbara; Kempe, Rhett, Zeitschrift fuer Anorganische und Allgemeine Chemie, 2023, 649(14),

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride Solvents: Ethanol ,  Water ;  1 h, 80 °C
Reference
Cellulose derived Pd nano-catalyst for efficient catalysis
Zhang, Lingyu; Long, Siyu; Jiao, Huibin; Liu, Zhuoyue; Zhang, Ping; et al, RSC Advances, 2022, 12(29), 18676-18684

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Nickel Solvents: Methanol ,  Water ;  5 - 10 bar; 20 h, 20 - 30 bar, 45 - 130 °C
Reference
A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen
Leonard, David K. ; Ryabchuk, Pavel ; Anwar, Muhammad ; Dastgir, Sarim ; Junge, Kathrin ; et al, ChemSusChem, 2022, 15(5),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  15 min, rt
Reference
Synthesis of Stannylated Aryl Imines and Amines via Aryne Insertion Reactions into Sn-N Bonds
Kran, Eva; Mueck-Lichtenfeld, Christian; Daniliuc, Constantin G.; Studer, Armido, Chemistry - A European Journal, 2021, 27(36), 9281-9285

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Dichloro[2-([4,5-dihydro-(2-thiazolyl-κS1)])benzenamine-κN]palladium Solvents: Methanol ;  180 min, 70 °C
Reference
Synthesis and palladium(II) metal chemistry of thiazoline/imidazoline derived ligands: An efficient catalyst for cross-coupling reactions of arylboronic acids with acid chlorides and aryl halides
Sudharsan, Murugesan; Suresh, D., Inorganica Chimica Acta, 2018, 483, 598-608

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium Solvents: Ethanol ,  Water ;  6 h, 80 °C
Reference
Spatially isolated palladium in porous organic polymers by direct knitting for versatile organic transformations
Wang, Xinbo; Min, Shixiong; Das, Swapan K.; Fan, Wei; Huang, Kuo-Wei; et al, Journal of Catalysis, 2017, 355, 101-109

2-phenylaniline Raw materials

2-phenylaniline Related Literature